molecular formula C13H12O4 B14250064 7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one CAS No. 326596-03-6

7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one

Katalognummer: B14250064
CAS-Nummer: 326596-03-6
Molekulargewicht: 232.23 g/mol
InChI-Schlüssel: AXXCQXVSDWLHQJ-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one is a chemical compound that belongs to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one typically involves the reaction of 7-hydroxycoumarin with an epoxide derivative under basic conditions. The reaction proceeds through the nucleophilic attack of the hydroxyl group on the epoxide ring, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the synthesis include bases such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Analyse Chemischer Reaktionen

Types of Reactions

7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of fluorescent probes and dyes

Wirkmechanismus

The mechanism of action of 7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one involves its interaction with various molecular targets. The compound can act as a substrate for cytochrome P450 enzymes, leading to its metabolism and the formation of active metabolites. These metabolites can interact with cellular targets, modulating various biological pathways .

Eigenschaften

CAS-Nummer

326596-03-6

Molekularformel

C13H12O4

Molekulargewicht

232.23 g/mol

IUPAC-Name

7-[2-[(2S)-oxiran-2-yl]ethoxy]chromen-2-one

InChI

InChI=1S/C13H12O4/c14-13-4-2-9-1-3-10(7-12(9)17-13)15-6-5-11-8-16-11/h1-4,7,11H,5-6,8H2/t11-/m0/s1

InChI-Schlüssel

AXXCQXVSDWLHQJ-NSHDSACASA-N

Isomerische SMILES

C1[C@@H](O1)CCOC2=CC3=C(C=C2)C=CC(=O)O3

Kanonische SMILES

C1C(O1)CCOC2=CC3=C(C=C2)C=CC(=O)O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.